

Spectrophotometric Determination of Iron Using 1,10-Phenanthroline: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iron;1,10-phenanthroline*

Cat. No.: *B1254629*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantitative determination of iron in aqueous samples using the 1,10-phenanthroline method. This colorimetric technique is based on the formation of a stable, orange-red complex between ferrous iron (Fe^{2+}) and 1,10-phenanthroline. The intensity of the resulting color, which is directly proportional to the iron concentration, is measured spectrophotometrically. This method is highly sensitive and selective, making it a staple in analytical chemistry for various applications, including pharmaceutical analysis and environmental monitoring. This note details the underlying principles, necessary reagents, a step-by-step experimental protocol, and methods for data analysis.

Principle

The spectrophotometric determination of iron with 1,10-phenanthroline relies on a multi-step reaction.^{[1][2]} First, any ferric iron (Fe^{3+}) present in the sample is reduced to ferrous iron (Fe^{2+}) using a reducing agent, typically hydroxylamine hydrochloride.^{[1][2]} Subsequently, the ferrous iron reacts with three molecules of 1,10-phenanthroline to form a stable, intensely colored orange-red complex, tris(1,10-phenanthroline)iron(II) ($[\text{Fe}(\text{phen})_3]^{2+}$).^{[3][4]}

The chemical reactions are as follows:

- Reduction of Fe^{3+} : $2\text{Fe}^{3+} + 2\text{NH}_2\text{OH}\cdot\text{HCl} \rightarrow 2\text{Fe}^{2+} + \text{N}_2 + 4\text{H}_2\text{O} + 2\text{H}^+ + 2\text{Cl}^-$ [1]
- Complexation of Fe^{2+} : $\text{Fe}^{2+} + 3 \text{C}_{12}\text{H}_8\text{N}_2 \rightarrow [\text{Fe}(\text{C}_{12}\text{H}_8\text{N}_2)_3]^{2+}$ [3]

The intensity of the color of the tris(1,10-phenanthroline)iron(II) complex is independent of pH in the range of 2 to 9 and is stable for extended periods. [1][3] The absorbance of the solution is measured at the wavelength of maximum absorbance (λ_{max}), which is approximately 508-510 nm. [2][3] According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the iron complex, allowing for quantitative determination. [3][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this analytical method.

Table 1: Optical Characteristics of the Tris(1,10-phenanthroline)iron(II) Complex

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λ_{max})	508 - 510 nm	[2][3]
Molar Absorptivity (ϵ)	$11,100 \text{ L mol}^{-1} \text{ cm}^{-1}$	[1][3]
Optimal pH Range	2 - 9	[1][3]
Color of Complex	Orange-Red	[4]

Table 2: Typical Reagent Concentrations

Reagent	Concentration	Reference
Standard Iron Solution (from Ferrous Ammonium Sulfate)	~0.07 g in 1 L	[1][3]
Hydroxylamine Hydrochloride Solution	10 g in 100 mL (10%)	[1]
1,10-Phenanthroline Solution	0.1 g in 100 mL (0.1%)	[1]
Sodium Acetate Buffer Solution	10 g in 100 mL (10%)	[1]

Experimental Protocol

This protocol outlines the necessary steps for preparing reagents, creating a calibration curve, and analyzing an unknown sample.

Materials and Equipment

- Spectrophotometer (visible range)
- Cuvettes (1 cm path length)
- Volumetric flasks (100 mL and 1000 mL)
- Pipettes (volumetric and graduated)
- Beakers and other standard laboratory glassware
- Analytical balance
- Ferrous Ammonium Sulfate Hexahydrate, $\text{Fe}(\text{NH}_4)_2(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$ (analytical grade)
- 1,10-Phenanthroline Monohydrate, $\text{C}_{12}\text{H}_8\text{N}_2 \cdot \text{H}_2\text{O}$
- Hydroxylamine Hydrochloride, $\text{NH}_2\text{OH} \cdot \text{HCl}$
- Sodium Acetate, CH_3COONa
- Concentrated Sulfuric Acid, H_2SO_4

- Deionized or distilled water

Reagent Preparation

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves. Handle concentrated sulfuric acid with extreme care in a fume hood.

- Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[\[1\]](#)
- 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be necessary to facilitate dissolution.[\[1\]](#)
- Sodium Acetate Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water.[\[1\]](#)
- Stock Iron Standard Solution (e.g., 100 ppm): Accurately weigh approximately 0.7022 g of ferrous ammonium sulfate hexahydrate and transfer it to a 1000 mL volumetric flask. Dissolve the solid in deionized water, add 2.5 mL of concentrated sulfuric acid, and then dilute to the mark with deionized water.[\[4\]](#)[\[5\]](#) This solution contains 100 µg of Fe per mL (100 ppm).

Preparation of Calibration Standards

- Label a series of five 100 mL volumetric flasks as "Standard 1" through "Standard 5".
- Into these flasks, accurately pipette 1.00, 5.00, 10.00, 25.00, and 50.00 mL of the stock iron standard solution, respectively.[\[1\]](#)[\[5\]](#)
- Prepare a "blank" solution by adding 50 mL of deionized water to another 100 mL volumetric flask.[\[1\]](#)[\[5\]](#)
- To each of the six flasks (five standards and one blank), add the following reagents in the order listed, mixing after each addition:
 - 1.0 mL of hydroxylamine hydrochloride solution[\[1\]](#)[\[5\]](#)

- 10.0 mL of 1,10-phenanthroline solution[1][5]
- 8.0 mL of sodium acetate solution[1][5]
- Dilute each solution to the 100 mL mark with deionized water and mix thoroughly.
- Allow the solutions to stand for at least 10 minutes for full color development.[1][5]

Sample Preparation

- Accurately pipette a known volume of the unknown iron-containing sample into a 100 mL volumetric flask. The volume should be chosen such that the final absorbance falls within the range of the calibration curve.
- Treat the unknown sample in the same manner as the calibration standards by adding hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate solutions as described in section 3.3.
- Dilute to the mark with deionized water and allow for color development.

Spectrophotometric Measurement

- Set the spectrophotometer to the wavelength of maximum absorbance (λ_{max}), which should be determined by scanning one of the standard solutions (typically the mid-range standard) from approximately 400 nm to 600 nm. The λ_{max} is expected to be around 508-510 nm.[1][3]
- Use the "blank" solution to zero the spectrophotometer (set absorbance to 0.000).
- Measure and record the absorbance of each of the five calibration standards and the unknown sample solution.

Data Analysis

- Calculate the concentration of iron in each of the calibration standards.
- Plot a calibration curve of absorbance versus iron concentration for the standards.
- Perform a linear regression analysis on the calibration data to obtain the equation of the line ($y = mx + c$) and the coefficient of determination (R^2). The R^2 value should be close to 1.000

for a good linear fit.

- Use the absorbance of the unknown sample and the equation of the calibration curve to determine the concentration of iron in the prepared unknown solution.
- Account for any dilution factors from the initial sample preparation to calculate the final iron concentration in the original, undiluted sample.

Interferences

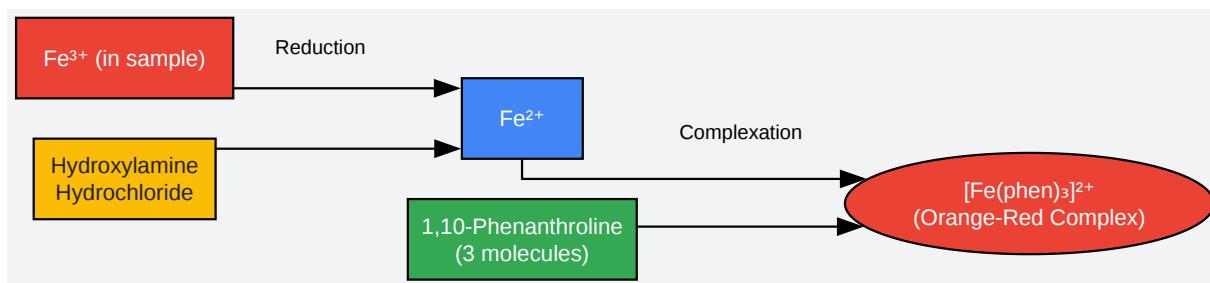
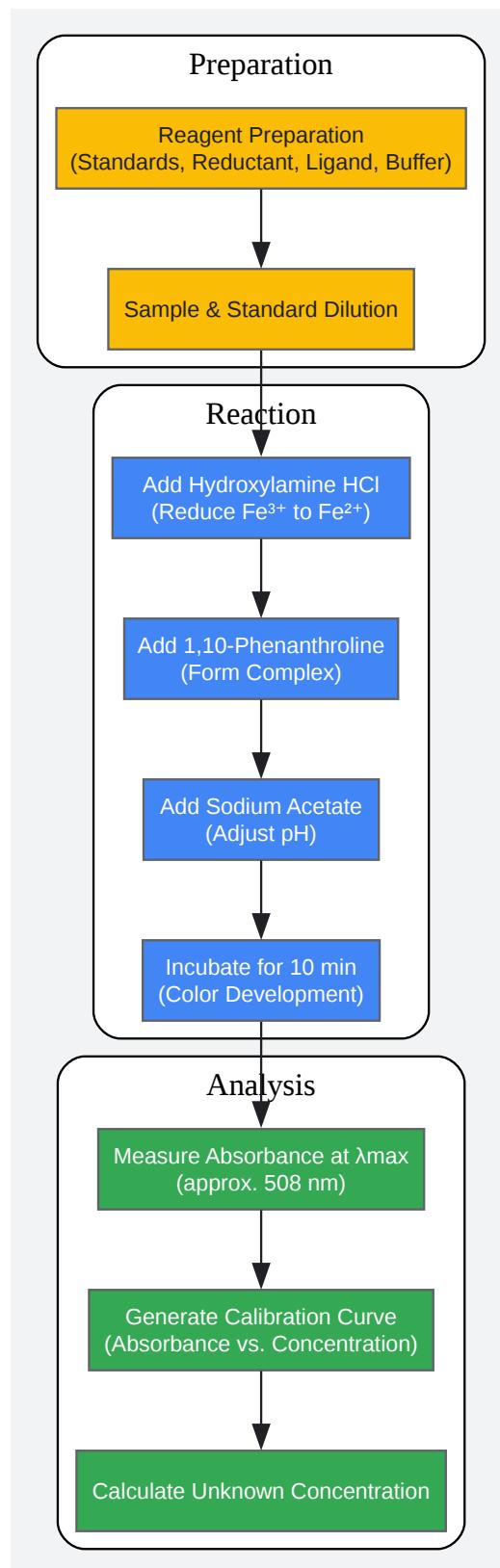

Several ions can interfere with the 1,10-phenanthroline method. The table below lists common interfering ions and methods to mitigate their effects.

Table 3: Common Interferences and Mitigation Strategies

Interfering Ion/Substance	Nature of Interference	Mitigation Strategy	Reference
Strong Oxidizing Agents	Prevent the complete reduction of Fe^{3+} to Fe^{2+} .	Add an excess of hydroxylamine hydrochloride.	[2]
Cyanide, Nitrite, Phosphates	Interfere with color development.	For phosphates, adding citrate can help to eliminate the interference.	[2]
Zinc (Zn^{2+})	Forms a colorless complex with 1,10-phenanthroline, reducing the intensity of the iron complex color, especially at high concentrations.	Add an excess of 1,10-phenanthroline.	[2]
Chromium (Cr^{3+}), Cobalt (Co^{2+}), Copper (Cu^{2+}), Nickel (Ni^{2+})	Can form colored complexes with 1,10-phenanthroline.	Add an excess of 1,10-phenanthroline. For significant interference, solvent extraction methods may be necessary.	[2]
Bismuth (Bi^{3+}), Cadmium (Cd^{2+}), Mercury (Hg^{2+}), Silver (Ag^{+})	Can precipitate the 1,10-phenanthroline reagent.	Add an excess of 1,10-phenanthroline.	[2]

Visualizations


Signaling Pathway of Iron Complex Formation

[Click to download full resolution via product page](#)

Caption: Chemical pathway for the formation of the colored iron complex.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the spectrophotometric determination of iron.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 2. benchchem.com [benchchem.com]
- 3. tau.ac.il [tau.ac.il]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- To cite this document: BenchChem. [Spectrophotometric Determination of Iron Using 1,10-Phenanthroline: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1254629#spectrophotometric-determination-of-iron-using-1-10-phenanthroline-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com